GV-196771A

Description

BenchChem offers high-quality GV-196771A suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GV-196771A including the price, delivery time, and more detailed information at info@benchchem.com.

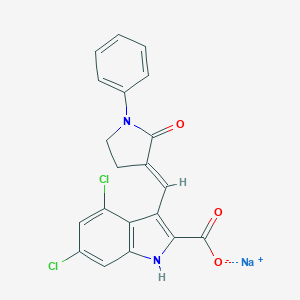

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;4,6-dichloro-3-[(E)-(2-oxo-1-phenylpyrrolidin-3-ylidene)methyl]-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14Cl2N2O3.Na/c21-12-9-15(22)17-14(18(20(26)27)23-16(17)10-12)8-11-6-7-24(19(11)25)13-4-2-1-3-5-13;/h1-5,8-10,23H,6-7H2,(H,26,27);/q;+1/p-1/b11-8+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHGFBRVHKFAYAP-YGCVIUNWSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)[O-])C4=CC=CC=C4.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1CN(C(=O)/C1=C/C2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)[O-])C4=CC=CC=C4.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Cl2N2NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166974-23-8 | |

| Record name | GV-196771A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166974238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GV-196771A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E6PT6A3UN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

GV-196771A: A Technical Guide to its Mechanism of Action as a Glycine Site NMDA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism of action of GV-196771A, a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the glycine (B1666218) co-agonist binding site.

Core Mechanism of Action

GV-196771A, with the chemical name [E-4,6-dichloro-3-(2-oxo-1phenylpyrrolidin-3-ylidenemethyl)-1H-indole-2-carboxylic acid sodium salt], exerts its pharmacological effects by competitively inhibiting the binding of glycine and D-serine to the GluN1 subunit of the NMDA receptor.[1][2] The binding of a co-agonist at this site is a prerequisite for the glutamate-induced opening of the receptor's ion channel. By blocking this site, GV-196771A effectively prevents ion channel activation, thereby inhibiting the influx of calcium (Ca²⁺) and subsequent downstream signaling cascades, even in the presence of glutamate.[2][3] This targeted antagonism at the glycine site allows for the modulation of NMDA receptor activity, which is implicated in a variety of physiological and pathological processes, including central sensitization associated with chronic pain.[1][4]

Quantitative Data Summary

The following tables summarize the reported in vitro binding affinity and functional antagonist activity of GV-196771A.

Table 1: In Vitro Binding Affinity of GV-196771A

| Parameter | Value | Species | Tissue | Reference |

| pKi | 7.56 | Rat | Cerebral Cortex Membranes | [1][5] |

Table 2: In Vitro Functional Antagonist Activity of GV-196771A

| Parameter | Neuronal Culture | Value | Reference |

| pKB | Cortical Neurons | 7.46 | [1][5] |

| pKB | Spinal Neurons | 8.04 | [1][5] |

| pKB | Hippocampal Neurons | 7.86 | [1][5] |

Signaling Pathway

The following diagram illustrates the signaling pathway of the NMDA receptor and the point of intervention for GV-196771A.

Caption: NMDA receptor activation and antagonism by GV-196771A.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the mechanism of action of glycine site NMDA receptor antagonists like GV-196771A.

Radioligand Binding Assay

This assay is employed to determine the binding affinity of a compound for the glycine binding site on the NMDA receptor.

-

Objective: To quantify the affinity of GV-196771A for the NMDA receptor glycine site.

-

Methodology:

-

Membrane Preparation: Cerebral cortices from rodents are homogenized in a cold buffer and centrifuged to isolate the crude synaptic membrane fraction.

-

Incubation: The membranes are incubated with a radiolabeled ligand specific for the glycine site (e.g., [³H]glycine or a specific radiolabeled antagonist) and varying concentrations of the unlabeled test compound (GV-196771A).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.

-

Electrophysiology (Whole-Cell Patch-Clamp)

This technique is used to measure the functional effect of a compound on NMDA receptor-mediated ion currents in neurons.

-

Objective: To assess the antagonist activity of GV-196771A on NMDA receptor function.

-

Methodology:

-

Cell Preparation: Primary neuronal cultures (e.g., cortical, hippocampal, or spinal neurons) are prepared and maintained in vitro.

-

Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a single neuron (the "giga-seal"), and the membrane patch is then ruptured to achieve the whole-cell configuration.

-

Stimulation: The NMDA receptor is activated by the application of NMDA and a co-agonist (glycine or D-serine).

-

Measurement: The resulting inward ion current is measured using a patch-clamp amplifier.

-

Antagonist Application: The experiment is repeated in the presence of varying concentrations of GV-196771A to determine its effect on the NMDA-induced current.

-

Data Analysis: The concentration of GV-196771A that produces a 50% inhibition of the maximal NMDA-induced current (IC₅₀) is calculated. For competitive antagonists, a Schild analysis can be performed to determine the pA₂ value, which is equivalent to the pKB.

-

Calcium Imaging Assay

This assay measures changes in intracellular calcium concentrations in response to NMDA receptor activation and its modulation by an antagonist.

-

Objective: To visualize and quantify the inhibitory effect of GV-196771A on NMDA receptor-mediated calcium influx.

-

Methodology:

-

Cell Loading: Cultured neurons or cell lines expressing NMDA receptors are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).[6][7]

-

Baseline Measurement: The baseline fluorescence of the cells is recorded using a fluorescence microscope or a plate reader.

-

Stimulation and Antagonist Application: The cells are stimulated with NMDA and glycine in the absence or presence of different concentrations of GV-196771A.

-

Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is recorded over time.

-

Data Analysis: The inhibitory effect of GV-196771A is quantified by comparing the peak fluorescence change in the presence of the antagonist to the control response. A dose-response curve is generated to calculate the IC₅₀ value.

-

The following diagram illustrates a typical experimental workflow for characterizing an NMDA receptor antagonist.

Caption: A generalized workflow for the preclinical evaluation of GV-196771A.

References

- 1. Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glutamate and glycine binding to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antagonists and agonists at the glycine site of the NMDA receptor for therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]

- 7. Distinct calcium sources regulate temporal profiles of NMDAR and mGluR-mediated protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

GV-196771A: A Potent Antagonist of the NMDA Receptor Glycine Site and its Role in Central Sensitization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Central sensitization, a state of heightened excitability of neurons in the central nervous system, is a key mechanism underlying chronic pain states. The N-methyl-D-aspartate (NMDA) receptor is a critical player in the induction and maintenance of central sensitization. GV-196771A has emerged as a potent and selective antagonist of the glycine (B1666218) co-agonist site on the NMDA receptor. This document provides a comprehensive overview of the role of GV-196771A in modulating central sensitization, summarizing key preclinical findings, detailing experimental methodologies, and illustrating the underlying signaling pathways. Preclinical evidence strongly suggests that GV-196771A effectively attenuates behavioral and electrophysiological correlates of central sensitization in various animal models of neuropathic and inflammatory pain. However, its translation to clinical efficacy in humans has been challenging, potentially due to pharmacokinetic limitations.

Introduction to Central Sensitization and the Role of the NMDA Receptor

Central sensitization is a phenomenon of synaptic plasticity in the spinal cord and brain that results in an amplified response to sensory inputs. This leads to the clinical manifestations of allodynia (pain in response to a normally non-painful stimulus) and hyperalgesia (an exaggerated pain response to a noxious stimulus).

The NMDA receptor, a glutamate-gated ion channel, is pivotal to this process. For the NMDA receptor channel to open, it requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine. Upon activation, the channel allows the influx of Ca²⁺ ions, triggering a cascade of intracellular signaling events that lead to increased neuronal excitability and synaptic strength, the hallmarks of central sensitization.

GV-196771A: A Selective NMDA Receptor Glycine Site Antagonist

GV-196771A is a potent and selective antagonist that acts at the glycine binding site of the NMDA receptor. By blocking this site, GV-196771A prevents the co-agonist-dependent activation of the NMDA receptor, thereby inhibiting the downstream signaling pathways that lead to central sensitization.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies investigating the efficacy of GV-196771A.

Table 1: In Vitro Binding Affinity and Functional Antagonism of GV-196771A

| Parameter | Species | Tissue/Cell Type | Value | Reference |

| Binding Affinity (pKi) | Rat | Cerebral Cortex Membranes | 7.56 | [1] |

| Functional Antagonism (pKB) | Rat | Primary Cortical Neurons | 7.46 | [1] |

| Functional Antagonism (pKB) | Rat | Primary Spinal Neurons | 8.04 | [1] |

| Functional Antagonism (pKB) | Rat | Primary Hippocampal Neurons | 7.86 | [1] |

Table 2: In Vivo Efficacy of GV-196771A in Animal Models of Pain

| Animal Model | Species | Effect | Dosage | Reference |

| Chronic Constriction Injury (CCI) | Rat | Dose-dependent inhibition of mechanical allodynia | 0.3-10 mg/kg, p.o. | [2] |

| Formalin Test | Mouse | Inhibition of morphine tolerance development | 10 or 20 mg/kg, p.o. | [2] |

| Isolated Spinal Cord "Wind-up" | Baby Rat | Depression of wind-up | 10 µM | [1] |

Signaling Pathways and Experimental Workflows

NMDA Receptor Signaling in Central Sensitization

The following diagram illustrates the signaling cascade initiated by NMDA receptor activation and the point of intervention for GV-196771A.

References

GV-196771A: A Potent and Competitive Glycine Site NMDA Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GV-196771A, chemically identified as E-4,6-dichloro-3-(2-oxo-1-phenyl-pyrrolidin-3-ylidenemethyl)-1H-indole-2-carboxylic acid sodium salt, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, acting at the strychnine-insensitive glycine (B1666218) co-agonist site. This document provides a comprehensive technical overview of GV-196771A, summarizing its pharmacological profile, detailing key experimental methodologies for its characterization, and visualizing associated signaling pathways and experimental workflows. The presented data underscores the potential of GV-196771A as a valuable research tool and a candidate for therapeutic development in conditions associated with NMDA receptor hyperactivity, such as neuropathic pain.

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a pivotal role in excitatory synaptic transmission, synaptic plasticity, learning, and memory.[1] For activation, the NMDA receptor uniquely requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine.[1] Dysregulation of NMDA receptor activity, particularly over-activation, is implicated in a variety of neurological and psychiatric disorders, including epilepsy, stroke, neurodegenerative diseases, and chronic pain.[2]

Antagonism of the NMDA receptor presents a promising therapeutic strategy. While antagonists targeting the glutamate binding site or the ion channel pore have been developed, they are often associated with significant side effects.[3] The glycine binding site on the NMDA receptor offers an alternative target for modulation. Glycine site antagonists can provide a more subtle and potentially safer mechanism for dampening NMDA receptor activity.

GV-196771A has emerged as a potent and competitive antagonist at the glycine site of the NMDA receptor.[4][5] This guide provides an in-depth review of the available scientific data on GV-196771A, with a focus on its quantitative pharmacology, the experimental protocols used for its evaluation, and the underlying molecular pathways.

Quantitative Pharmacology

The pharmacological activity of GV-196771A has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Binding Affinity and Functional Antagonism of GV-196771A

| Parameter | Species | Tissue/Cell Type | Value | Reference |

| pKi | Rat | Cerebral Cortex Membranes | 7.56 | [5] |

| pKB | Rat | Primary Cortical Neurons | 7.46 | [5] |

| pKB | Rat | Primary Spinal Neurons | 8.04 | [5] |

| pKB | Rat | Primary Hippocampal Neurons | 7.86 | [5] |

pKi represents the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of GV-196771A to the NMDA glycine-binding site. pKB is the negative logarithm of the antagonist dissociation constant (KB), reflecting the functional potency of GV-196771A in antagonizing the activation of NMDA receptors.

Table 2: In Vivo Efficacy of GV-196771A in Animal Models of Pain

| Animal Model | Species | Administration Route | Dosage Range | Effect | Reference |

| Chronic Constriction Injury (Mechanical Allodynia) | Rat | Oral (p.o.) | 0.3 - 10 mg/kg | Dose-dependent inhibition of mechanical allodynia | |

| Morphine Tolerance (Formalin Test) | Mouse | Oral (p.o.) | 10 or 20 mg/kg | Inhibition of morphine tolerance development |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay for Glycine Site Affinity

This protocol is based on the characterization of structurally related glycine site antagonists and is representative of the methodology used to determine the binding affinity of GV-196771A.

Objective: To determine the binding affinity (Ki) of GV-196771A for the glycine binding site of the NMDA receptor in rat cerebral cortical membranes using a competitive radioligand binding assay.

Materials:

-

Radioligand: [3H]MDL 105,519 or a similar high-affinity glycine site antagonist radioligand.

-

Tissue: Adult rat forebrain or cerebral cortex.

-

Buffers:

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

-

Competitor: GV-196771A.

-

Non-specific binding control: A high concentration (e.g., 1 mM) of unlabeled glycine or another suitable glycine site ligand.

-

Equipment: Homogenizer, refrigerated centrifuge, scintillation counter, glass fiber filters.

Procedure:

-

Membrane Preparation:

-

Euthanize adult rats and rapidly dissect the cerebral cortices on ice.

-

Homogenize the tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Wash the pellet by resuspension in fresh homogenization buffer and repeat the centrifugation step.

-

Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

Set up assay tubes containing a final volume of 500 µL.

-

To each tube, add:

-

A fixed concentration of the radioligand (e.g., 1 nM [3H]MDL 105,519).

-

Varying concentrations of GV-196771A (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

-

For non-specific binding, add the non-specific binding control instead of GV-196771A.

-

Add the membrane preparation (typically 50-100 µg of protein).

-

-

Incubate the tubes at a specified temperature (e.g., 4°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each tube through glass fiber filters under vacuum.

-

Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the GV-196771A concentration.

-

Determine the IC50 value (the concentration of GV-196771A that inhibits 50% of the specific binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology for Functional Antagonism

This protocol describes a representative method for assessing the functional antagonist activity of GV-196771A on NMDA receptors in cultured neurons.

Objective: To determine the functional potency (pKB) of GV-196771A in antagonizing NMDA receptor-mediated currents in primary neuronal cultures.

Materials:

-

Cell Culture: Primary cultures of rat cortical, spinal, or hippocampal neurons.

-

External (Bath) Solution: Containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, and 0.001 tetrodotoxin (B1210768) (to block voltage-gated sodium channels), pH adjusted to 7.4. Glycine is omitted from this solution.

-

Internal (Pipette) Solution: Containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP, pH adjusted to 7.2.

-

Agonists: NMDA and glycine.

-

Antagonist: GV-196771A.

-

Equipment: Inverted microscope, micromanipulators, patch-clamp amplifier, data acquisition system.

Procedure:

-

Cell Preparation:

-

Plate dissociated neurons on coverslips and culture for 7-14 days.

-

Transfer a coverslip with adherent neurons to the recording chamber on the microscope stage.

-

Continuously perfuse the chamber with the external solution.

-

-

Patch-Clamp Recording:

-

Pull patch pipettes from borosilicate glass and fill with the internal solution. The pipette resistance should be 3-5 MΩ.

-

Under visual guidance, approach a neuron with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal).

-

Rupture the cell membrane within the pipette tip to establish the whole-cell configuration.

-

Clamp the membrane potential at a negative holding potential (e.g., -60 mV).

-

-

Drug Application and Data Acquisition:

-

Apply a solution containing a fixed concentration of NMDA (e.g., 100 µM) and a fixed concentration of glycine (e.g., 10 µM) to the cell to evoke an inward current.

-

After obtaining a stable baseline response, co-apply the NMDA/glycine solution with varying concentrations of GV-196771A.

-

Record the peak or steady-state inward current in the absence and presence of different concentrations of the antagonist.

-

-

Data Analysis:

-

Measure the amplitude of the NMDA receptor-mediated current for each concentration of GV-196771A.

-

Construct a concentration-response curve by plotting the percentage of inhibition of the control current versus the logarithm of the GV-196771A concentration.

-

Fit the data with a logistic function to determine the IC50 value.

-

Calculate the KB value using the Schild equation for competitive antagonism: KB = IC50 / (1 + [Agonist]/EC50), where [Agonist] is the concentration of glycine and EC50 is its concentration that produces a half-maximal response.

-

Express the potency as pKB (-log KB).

-

In Vivo Model: Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats

This model is used to induce neuropathic pain and assess the anti-allodynic effects of GV-196771A.

Objective: To evaluate the efficacy of GV-196771A in reducing mechanical allodynia in a rat model of neuropathic pain.

Materials:

-

Animals: Male Sprague-Dawley rats (200-250 g).

-

Surgical Instruments: Standard surgical tools for small animal surgery.

-

Suture: 4-0 chromic gut suture.

-

Anesthetic: Isoflurane or a similar inhalant anesthetic.

-

Drug: GV-196771A formulated for oral administration.

-

Behavioral Testing Equipment: von Frey filaments.

Procedure:

-

Surgical Procedure:

-

Anesthetize the rat.

-

Make an incision on the lateral aspect of the thigh to expose the sciatic nerve.

-

Carefully dissect the nerve from the surrounding connective tissue.

-

Loosely tie four ligatures of chromic gut suture around the sciatic nerve with approximately 1 mm spacing between them. The ligatures should be tightened until they just indent the nerve surface.

-

Close the muscle and skin layers with sutures.

-

Allow the animals to recover for at least 14 days to allow for the development of stable mechanical allodynia.

-

-

Drug Administration:

-

Administer GV-196771A (0.3, 1, 3, or 10 mg/kg) or vehicle orally.

-

-

Behavioral Assessment (Mechanical Allodynia):

-

Place the rat in a testing chamber with a wire mesh floor.

-

Allow the animal to acclimate for at least 15 minutes.

-

Apply von Frey filaments of increasing bending force to the plantar surface of the hind paw on the injured side.

-

The paw withdrawal threshold is defined as the lowest force that elicits a brisk withdrawal response.

-

Test the animals at baseline before drug administration and at various time points after drug administration.

-

-

Data Analysis:

-

Compare the paw withdrawal thresholds before and after drug treatment for each dose group.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the dose-dependent effects of GV-196771A.

-

In Vivo Model: Formalin Test in Mice

This model is used to assess inflammatory pain and can be adapted to study the development of opioid tolerance.

Objective: To determine the effect of GV-196771A on the development of morphine tolerance.

Materials:

-

Animals: Male mice (e.g., CD-1).

-

Drugs: Morphine, GV-196771A.

-

Formalin Solution: 2.5% formalin in saline.

-

Observation Chamber: A transparent chamber to observe the animal's behavior.

Procedure:

-

Induction of Morphine Tolerance:

-

Administer morphine (10 mg/kg, i.p.) and either vehicle or GV-196771A (10 or 20 mg/kg, p.o.) to separate groups of mice once daily for 8 consecutive days.

-

-

Formalin Test (on day 9):

-

On the day of the test, administer the final dose of morphine and vehicle/GV-196771A.

-

After a set pretreatment time (e.g., 30 minutes), inject 20 µL of 2.5% formalin into the plantar surface of the right hind paw.

-

Immediately place the mouse in the observation chamber.

-

Record the total time the animal spends licking or biting the injected paw during two distinct phases:

-

Early Phase (Phase 1): 0-5 minutes post-injection (neurogenic pain).

-

Late Phase (Phase 2): 15-30 minutes post-injection (inflammatory pain).

-

-

-

Data Analysis:

-

Compare the licking/biting time in the different treatment groups for both phases of the formalin test.

-

A reduction in the analgesic effect of morphine in the group receiving morphine alone compared to a control group receiving morphine for the first time indicates the development of tolerance.

-

A preservation of the analgesic effect of morphine in the groups co-administered with GV-196771A indicates that GV-196771A inhibited the development of tolerance.

-

Analyze the data using appropriate statistical methods.

-

Signaling Pathways and Experimental Workflows

NMDA Receptor Signaling Pathway

The following diagram illustrates the key events in NMDA receptor activation and downstream signaling.

Caption: NMDA receptor activation and antagonism by GV-196771A.

Experimental Workflow for In Vitro Characterization

The following diagram outlines the typical workflow for the in vitro characterization of GV-196771A.

Caption: Workflow for in vitro characterization of GV-196771A.

Experimental Workflow for In Vivo Pain Model

The following diagram illustrates the experimental workflow for evaluating the efficacy of GV-196771A in an in vivo model of neuropathic pain.

Caption: Workflow for in vivo evaluation of GV-196771A in a pain model.

Conclusion

GV-196771A is a well-characterized, potent, and competitive antagonist of the glycine site of the NMDA receptor. The quantitative data from both in vitro and in vivo studies consistently demonstrate its ability to bind to the glycine site with high affinity and functionally antagonize NMDA receptor activity. Its efficacy in preclinical models of neuropathic pain and opioid tolerance highlights its potential as a therapeutic agent. The detailed experimental protocols provided in this guide offer a robust framework for the further investigation of GV-196771A and other novel NMDA receptor modulators. The visualization of the associated signaling pathways and experimental workflows serves to contextualize the mechanism of action and the scientific process of characterizing this compound. This technical guide provides a comprehensive resource for researchers and drug development professionals working in the field of neuroscience and pharmacology.

References

- 1. app.periodikos.com.br [app.periodikos.com.br]

- 2. primo.csu.edu.au [primo.csu.edu.au]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. Characterization of the binding of two novel glycine site antagonists to cloned NMDA receptors: evidence for two pharmacological classes of antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GV196771A, an NMDA receptor/glycine site antagonist, attenuates mechanical allodynia in neuropathic rats and reduces tolerance induced by morphine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of GV-196771A: A Glycine Site NMDA Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GV-196771A, chemically identified as E-4,6-dichloro-3-(2-oxo-1-phenylpyrrolidin-3-ylidenemethyl)-1H-indole-2-carboxylic acid, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the glycine (B1666218) co-agonist binding site. Its discovery presented a promising avenue for the development of novel therapeutics for neuropathic pain and other conditions associated with central sensitization. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of GV-196771A, including detailed experimental protocols and a summary of its pharmacological properties.

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. However, its overactivation is implicated in a range of neuropathological conditions, including epilepsy, stroke, and chronic pain. The NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for its activation. Targeting the glycine binding site offers a subtle yet effective mechanism to modulate receptor activity, potentially avoiding some of the side effects associated with direct channel blockers or competitive glutamate antagonists. GV-196771A emerged from research efforts to develop selective antagonists for this glycine site.

Discovery and Rationale

The development of GV-196771A was driven by the hypothesis that antagonizing the glycine site of the NMDA receptor could mitigate the central sensitization that underlies chronic pain states. Central sensitization is a phenomenon of heightened neuronal excitability in the spinal cord, significantly contributing to hyperalgesia (an exaggerated pain response). The NMDA receptor is a key player in the induction and maintenance of this state. By blocking the glycine co-agonist site, GV-196771A was designed to allosterically inhibit NMDA receptor function, thereby reducing the excessive neuronal firing associated with chronic pain.

Synthesis of GV-196771A

While a detailed, step-by-step synthesis protocol for GV-196771A is not publicly available in the reviewed literature, a plausible synthetic route can be postulated based on the chemical structure and common organic synthesis methodologies for similar indole (B1671886) and pyrrolidinone derivatives. The following represents a representative, hypothetical protocol.

Representative Synthetic Protocol

Objective: To synthesize E-4,6-dichloro-3-(2-oxo-1-phenylpyrrolidin-3-ylidenemethyl)-1H-indole-2-carboxylic acid (GV-196771A).

Materials:

-

4,6-dichloroindole-2-carboxylic acid ethyl ester

-

N-phenyl-2-pyrrolidinone

-

Phosphorus oxychloride (POCl3)

-

Dimethylformamide (DMF)

-

Sodium hydride (NaH)

-

Appropriate solvents (e.g., dichloromethane, tetrahydrofuran)

-

Reagents for hydrolysis (e.g., lithium hydroxide)

-

Reagents for purification (e.g., silica (B1680970) gel for column chromatography)

Procedure:

-

Vilsmeier-Haack Formylation of Indole:

-

To a solution of 4,6-dichloroindole-2-carboxylic acid ethyl ester in anhydrous DMF, slowly add phosphorus oxychloride at 0°C.

-

Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

Quench the reaction with ice-water and neutralize with a suitable base (e.g., sodium bicarbonate).

-

Extract the product, 3-formyl-4,6-dichloroindole-2-carboxylic acid ethyl ester, with an organic solvent and purify by column chromatography.

-

-

Preparation of the Pyrrolidinone Ylide:

-

In a separate flask, treat N-phenyl-2-pyrrolidinone with a strong base such as sodium hydride in an anhydrous solvent like THF to generate the corresponding carbanion.

-

-

Wittig or Horner-Wadsworth-Emmons Reaction:

-

The formylated indole derivative is then reacted with the activated pyrrolidinone species. A Horner-Wadsworth-Emmons approach would be suitable here.

-

The pyrrolidinone carbanion is reacted with a phosphonate (B1237965) reagent to form a phosphonate ylide.

-

This ylide is then reacted with the 3-formyl-4,6-dichloroindole-2-carboxylic acid ethyl ester in an appropriate solvent. The reaction mixture is stirred, likely at an elevated temperature, to facilitate the olefination.

-

This reaction will form the exocyclic double bond, linking the indole and pyrrolidinone rings, yielding the ethyl ester of GV-196771A.

-

-

Hydrolysis of the Ester:

-

The resulting ethyl ester is hydrolyzed to the carboxylic acid.

-

Dissolve the ester in a mixture of THF and water.

-

Add an excess of lithium hydroxide (B78521) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with water, and dry under vacuum to yield GV-196771A.

-

-

Purification:

-

The final compound can be further purified by recrystallization from a suitable solvent system or by preparative HPLC if necessary.

-

Biological Activity and Pharmacological Profile

GV-196771A has been characterized through a series of in vitro and in vivo studies to determine its potency, selectivity, and efficacy.

In Vitro Activity

GV-196771A demonstrates high affinity and potent antagonism at the glycine site of the NMDA receptor.

Table 1: In Vitro Affinity and Potency of GV-196771A

| Parameter | Value | Cell/Tissue Type | Description |

| pKi | 7.56 | Rat cerebral cortex membranes | Affinity for the NMDA glycine-binding site. |

| pKB | 7.46 | Primary cultures of cortical neurons | Antagonist activity against glycine-induced NMDA receptor activation. |

| pKB | 8.04 | Primary cultures of spinal neurons | Antagonist activity against glycine-induced NMDA receptor activation. |

| pKB | 7.86 | Primary cultures of hippocampal neurons | Antagonist activity against glycine-induced NMDA receptor activation. |

In Vivo Activity

In animal models of pain, GV-196771A has shown significant antihyperalgesic effects.

Table 2: In Vivo Efficacy of GV-196771A

| Animal Model | Effect | Dose Range | Route of Administration |

| Carrageenan-induced hyperalgesia (rat) | Reversal of thermal hyperalgesia | Not specified | Not specified |

| Chronic Constriction Injury (rat) | Attenuation of mechanical allodynia | 0.3-10 mg/kg | p.o. |

| Morphine tolerance (mouse) | Reduction of tolerance development | 10-20 mg/kg | p.o. |

Experimental Protocols

The following sections provide detailed, representative protocols for the key experiments used to characterize GV-196771A.

NMDA Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of GV-196771A for the glycine site of the NMDA receptor using a competitive radioligand binding assay.

Materials:

-

Rat cerebral cortex membranes (prepared from fresh or frozen tissue)

-

[³H]-MDL 105,519 (radioligand)

-

GV-196771A (test compound)

-

Glycine (for non-specific binding determination)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation vials and scintillation cocktail

-

Glass fiber filters

-

Filtration manifold

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat cerebral cortex in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).

-

-

Binding Assay:

-

Set up assay tubes containing:

-

Total binding: Assay buffer, [³H]-MDL 105,519, and membrane suspension.

-

Non-specific binding: Assay buffer, [³H]-MDL 105,519, a high concentration of unlabeled glycine (e.g., 1 mM), and membrane suspension.

-

Competitive binding: Assay buffer, [³H]-MDL 105,519, varying concentrations of GV-196771A, and membrane suspension.

-

-

Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration and Counting:

-

Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold to separate bound from free radioligand.

-

Wash the filters quickly with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and vortex.

-

Measure the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of GV-196771A.

-

Determine the IC50 value (the concentration of GV-196771A that inhibits 50% of the specific binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Electrophysiological Recording

Objective: To determine the functional antagonist activity (pKB) of GV-196771A on NMDA receptors in cultured neurons using whole-cell patch-clamp electrophysiology.

Materials:

-

Primary neuronal cultures (e.g., cortical, spinal, or hippocampal neurons)

-

External solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, and HEPES, pH 7.4)

-

Internal solution (for the patch pipette, e.g., containing K-gluconate, KCl, MgCl₂, EGTA, HEPES, ATP, and GTP, pH 7.2)

-

NMDA and glycine (agonists)

-

GV-196771A (antagonist)

-

Patch-clamp amplifier and data acquisition system

-

Microscope and micromanipulators

Procedure:

-

Cell Preparation:

-

Plate dissociated neurons on coverslips and maintain in culture for several days to allow for maturation.

-

On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

-

-

Patch-Clamp Recording:

-

Fabricate patch pipettes from borosilicate glass capillaries and fill with internal solution.

-

Under visual guidance, approach a neuron with the patch pipette and form a high-resistance seal (giga-seal) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell at a negative holding potential (e.g., -60 mV).

-

-

Drug Application:

-

Apply a solution containing a fixed concentration of NMDA and a sub-saturating concentration of glycine to elicit an inward current.

-

After establishing a stable baseline response, co-apply varying concentrations of GV-196771A with the agonists.

-

Construct a concentration-response curve for glycine in the absence and presence of a fixed concentration of GV-196771A.

-

-

Data Analysis:

-

Measure the peak amplitude of the NMDA receptor-mediated currents in the absence and presence of different concentrations of GV-196771A.

-

Perform a Schild analysis by plotting the log of (dose ratio - 1) against the log of the antagonist concentration. The dose ratio is the ratio of the EC50 of glycine in the presence and absence of the antagonist.

-

The x-intercept of the Schild plot gives the pA2 value, which is equivalent to the pKB for a competitive antagonist.

-

In Vivo Model of Inflammatory Pain

Objective: To assess the antihyperalgesic effect of GV-196771A in the carrageenan-induced model of inflammatory pain in rats.

Materials:

-

Adult male Sprague-Dawley rats

-

Carrageenan solution (e.g., 1% in sterile saline)

-

GV-196771A dissolved in a suitable vehicle

-

Apparatus for measuring thermal hyperalgesia (e.g., plantar test) or mechanical allodynia (e.g., von Frey filaments)

Procedure:

-

Baseline Measurement:

-

Acclimate the rats to the testing environment.

-

Measure the baseline paw withdrawal latency to a thermal stimulus or the paw withdrawal threshold to a mechanical stimulus for both hind paws.

-

-

Induction of Inflammation:

-

Inject a small volume (e.g., 100 µL) of carrageenan solution into the plantar surface of one hind paw.

-

-

Drug Administration:

-

At a predetermined time after carrageenan injection (e.g., 2 hours), when hyperalgesia has developed, administer GV-196771A or vehicle via the desired route (e.g., oral gavage).

-

-

Post-Treatment Measurement:

-

At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), re-measure the paw withdrawal latency or threshold in both hind paws.

-

-

Data Analysis:

-

Calculate the percentage reversal of hyperalgesia for each animal at each time point using the formula: % Reversal = [(Post-drug latency - Post-carrageenan latency) / (Baseline latency - Post-carrageenan latency)] x 100.

-

Compare the effects of different doses of GV-196771A to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).

-

Visualizations

NMDA Receptor Signaling Pathway

The following diagram illustrates the mechanism of action of GV-196771A at the NMDA receptor.

Caption: Mechanism of GV-196771A action at the NMDA receptor.

Experimental Workflow

The following diagram outlines the general workflow for the discovery and preclinical evaluation of a compound like GV-196771A.

Caption: General workflow for drug discovery and preclinical development.

Conclusion

GV-196771A represents a significant advancement in the development of selective NMDA receptor modulators. Its potent antagonism at the glycine site, coupled with its efficacy in preclinical models of pain, underscores the therapeutic potential of this pharmacological approach. The detailed methodologies and data presented in this guide provide a valuable resource for researchers in the fields of neuroscience, pharmacology, and drug development who are interested in the further investigation of GV-196771A and similar compounds. Further studies to fully elucidate its pharmacokinetic and safety profile are warranted to determine its potential for clinical development.

Unveiling GV-196771A: A Potent NMDA Receptor Glycine Site Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GV-196771A is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the glycine (B1666218) co-agonist binding site. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of GV-196771A. Detailed methodologies for key in vitro and in vivo experiments are presented, alongside a summary of its significant antihyperalgesic and antiallodynic activities. Furthermore, this document elucidates the critical role of GV-196771A in modulating NMDA receptor-mediated signaling pathways implicated in central sensitization and chronic pain, offering valuable insights for researchers in neuroscience and drug development.

Chemical Structure and Properties

GV-196771A is the sodium salt of the active compound GV-196771. Its chemical structure is characterized by a substituted indole-2-carboxylic acid moiety.

Table 1: Chemical Identifiers and Properties of GV-196771 and GV-196771A

| Property | GV-196771 | GV-196771A |

| IUPAC Name | 4,6-dichloro-3-[(E)-(2-oxo-1-phenylpyrrolidin-3-ylidene)methyl]-1H-indole-2-carboxylic acid[1] | 4,6-dichloro-3-[(E)-(2-oxo-1-phenylpyrrolidin-3-ylidene)methyl]-1H-indole-2-carboxylic acid, sodium salt |

| Molecular Formula | C₂₀H₁₄Cl₂N₂O₃[1] | C₂₀H₁₃Cl₂N₂NaO₃ |

| Molecular Weight | 401.2 g/mol [1] | 423.23 g/mol |

| CAS Number | 166974-22-7[1] | 166974-23-8 |

| SMILES | C1CN(C(=O)/C1=C/C2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O)C4=CC=CC=C4[1] | [Na+].O=C([O-])c1[nH]c2cc(Cl)cc(Cl)c2c1/C=C1/CCN(c2ccccc2)C1=O |

| Stereochemistry | Achiral[2] | Achiral |

Mechanism of Action and Signaling Pathways

GV-196771A exerts its pharmacological effects by acting as a competitive antagonist at the glycine binding site on the GluN1 subunit of the NMDA receptor. The NMDA receptor, a ligand-gated ion channel, plays a pivotal role in synaptic plasticity, learning, and memory. Its activation requires the binding of both glutamate (B1630785) to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit, as well as depolarization of the postsynaptic membrane to relieve a voltage-dependent magnesium block.

By competitively inhibiting the binding of glycine, GV-196771A prevents the conformational changes necessary for channel opening, thereby reducing the influx of Ca²⁺ and Na⁺ ions. This reduction in cation influx modulates downstream signaling cascades that are crucial for the induction and maintenance of central sensitization, a key mechanism underlying chronic pain states.

Pharmacological Properties

GV-196771A has demonstrated significant potency and efficacy in both in vitro and in vivo models of pain.

Table 2: In Vitro Pharmacological Data

| Parameter | Value | Tissue/Cell Type | Reference |

| pKi | 7.56 | Rat cerebral cortex membranes | [1] |

| pKB (Cortical Neurons) | 7.46 | Primary cultures of rat cortical neurons | [1] |

| pKB (Spinal Neurons) | 8.04 | Primary cultures of rat spinal neurons | [1] |

| pKB (Hippocampal Neurons) | 7.86 | Primary cultures of rat hippocampal neurons | [1] |

Table 3: In Vivo Pharmacological Data

| Model | Species | Effect | Dose Range | Reference |

| Chronic Constriction Injury (CCI) | Rat | Dose-dependent inhibition of mechanical allodynia | 0.3-10 mg/kg, p.o. | |

| Formalin Test | Mouse | Inhibition of morphine tolerance development | 10-20 mg/kg, p.o. |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of GV-196771A.

Radioligand Binding Assay for NMDA Glycine Site

This protocol is adapted from standard methods for determining the binding affinity of a compound to the glycine site of the NMDA receptor.

References

GV-196771A: A Technical Guide for Neuropathic Pain Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

GV-196771A is a selective antagonist of the glycine-binding site on the N-methyl-D-aspartate (NMDA) receptor, a key player in the central sensitization processes that underlie neuropathic pain. Preclinical studies in rodent models of neuropathic pain demonstrated the potent antihyperalgesic and antiallodynic effects of GV-196771A. However, these promising preclinical findings did not translate into significant efficacy for the treatment of chronic neuropathic pain in a human clinical trial, although an effect on the area of allodynia was observed. This technical guide provides a comprehensive overview of the available data on GV-196771A, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols for key preclinical models.

Core Mechanism of Action: NMDA Receptor Glycine (B1666218) Site Antagonism

GV-196771A exerts its effects by selectively binding to the glycine co-agonist site on the NMDA receptor.[1][2] The NMDA receptor, a ligand-gated ion channel, is crucial for synaptic plasticity and pain signal transmission in the central nervous system. For the NMDA receptor channel to open, both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, must bind to their respective sites on the receptor complex. In neuropathic pain states, excessive glutamate release leads to over-activation of NMDA receptors, contributing to central sensitization and the perception of pain from non-painful stimuli (allodynia) and an exaggerated response to painful stimuli (hyperalgesia). By competitively blocking the glycine binding site, GV-196771A prevents the channel opening, thereby reducing the influx of calcium ions and dampening the downstream signaling cascades responsible for central sensitization.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for GV-196771A from in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | Species | Tissue/Cell Type | Value | Reference |

| pKi (NMDA glycine site) | Rat | Cerebral cortex membranes | 7.56 | [2] |

| pKB (vs. Glycine) | Rat | Cortical neurons | 7.46 | [2] |

| pKB (vs. Glycine) | Rat | Spinal neurons | 8.04 | [2] |

| pKB (vs. Glycine) | Rat | Hippocampal neurons | 7.86 | [2] |

Table 2: Preclinical In Vivo Efficacy in Neuropathic Pain Models

| Animal Model | Species | Administration Route | Dose Range | Effect | Reference |

| Chronic Constriction Injury (CCI) | Rat | Oral (p.o.) | 0.3-10 mg/kg | Dose-dependently inhibited established mechanical allodynia | [3] |

| Chronic Constriction Injury (CCI) | Rat | Oral (p.o.) | 3 mg/kg (twice daily) | Blocked development of thermal hyperalgesia | [4] |

| Chronic Constriction Injury (CCI) | Rat | Oral (p.o.) | 1-10 mg/kg | Reversed established thermal hyperalgesia | [4] |

| Formalin Test | Mouse | Oral (p.o.) | 10 or 20 mg/kg | Inhibited morphine tolerance in early and late phases | [3] |

Table 3: Human Clinical Trial Data for Neuropathic Pain

| Study Design | Patient Population | Treatment | Primary Outcome | Secondary Outcome | Reference |

| Randomized, double-blind, placebo-controlled | 63 subjects with chronic neuropathic pain (diabetic neuropathy, postherpetic neuralgia, etc.) | GV-196771A (300 mg daily for 14 days) | No significant effect on spontaneous or evoked pain, or quantitative sensory testing | Significant reduction in the area of dynamic and static allodynia on days 7 and 14 | [1][4] |

Detailed Experimental Protocols

Preclinical Model: Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats

This model induces a peripheral nerve injury that leads to the development of chronic neuropathic pain behaviors.

Methodology:

-

Animal Preparation: Male Sprague-Dawley rats (200-250g) are anesthetized. The thigh of the left hind limb is shaved and disinfected.

-

Surgical Procedure: A small incision is made in the skin of the thigh to expose the biceps femoris muscle. The muscle is bluntly dissected to reveal the common sciatic nerve.

-

Nerve Ligation: Proximal to the sciatic nerve's trifurcation, four loose ligatures of 4-0 chromic gut suture are tied around the nerve with approximately 1 mm spacing between them. The ligatures are tightened until a slight constriction of the nerve is observed, without arresting epineural blood flow.

-

Wound Closure: The muscle layer is closed with sutures, and the skin incision is closed with wound clips.

-

Post-operative Care: Animals are monitored during recovery and housed individually with soft bedding.

-

Behavioral Testing: Mechanical allodynia and thermal hyperalgesia are typically assessed at baseline before surgery and then at multiple time points post-surgery (e.g., days 3, 7, 14, and 21) to evaluate the development of neuropathic pain and the effects of drug treatment.

Preclinical Model: Formalin Test in Mice

The formalin test is a model of tonic chemical pain that involves two distinct phases of nociceptive behavior, allowing for the assessment of different pain mechanisms.

Methodology:

-

Animal Acclimation: Mice are placed in a clear observation chamber for at least 30 minutes to acclimate to the environment.

-

Drug Administration: GV-196771A or vehicle is administered orally at a predetermined time before the formalin injection.

-

Formalin Injection: A dilute solution of formalin (e.g., 2.5% in saline) is injected subcutaneously into the plantar surface of the right hind paw.

-

Behavioral Observation: Immediately after the injection, the animal is returned to the observation chamber, and the cumulative time spent licking or biting the injected paw is recorded for a set period. The observation is typically divided into two phases:

-

Phase 1 (Acute Phase): 0-5 minutes post-injection, reflecting direct activation of nociceptors.

-

Phase 2 (Inflammatory Phase): 15-30 minutes post-injection, involving central sensitization and inflammatory processes.

-

-

Data Analysis: The total time spent licking/biting in each phase is calculated and compared between treatment groups.

Discussion and Future Directions

GV-196771A demonstrated a clear mechanism of action and robust efficacy in preclinical models of neuropathic pain. However, the failure to meet primary endpoints in a human clinical trial highlights the significant translational gap in pain research.[1] Several factors could contribute to this discrepancy, including insufficient central nervous system penetration of the drug in humans, differences in the glycine binding site of the NMDA receptor between rodents and humans, or fundamental differences in the pathophysiology of neuropathic pain between animal models and human patients.[1][4]

The significant effect on the area of allodynia in the clinical trial suggests that NMDA receptor glycine site antagonism may still hold therapeutic potential. Future research could focus on developing glycine site antagonists with improved pharmacokinetic profiles, particularly better brain penetration. Additionally, exploring the efficacy of such compounds in specific, well-defined subpopulations of neuropathic pain patients may yield more positive results. The use of more sophisticated, translatable preclinical models that better recapitulate the human condition will also be crucial for the successful development of novel analgesics.

References

No Public In Vitro Studies Found for GV-196771A

Despite a comprehensive search for early in vitro studies of the compound designated GV-196771A, no publicly available scientific literature, technical datasheets, or whitepapers detailing its specific biological activity or mechanism of action could be identified.

This absence of information prevents the creation of the requested in-depth technical guide. The core requirements, including the presentation of quantitative data, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled without access to primary research data.

Researchers, scientists, and drug development professionals seeking information on GV-196771A are advised to:

-

Verify the compound identifier: It is possible that "GV-196771A" may be an internal project code, a developmental name that has since been changed, or may contain a typographical error. Cross-referencing with alternative designations is recommended.

-

Consult internal documentation: If this compound is part of an ongoing research program within an organization, relevant data would be contained in internal reports and databases.

-

Search proprietary databases: Access to specialized, subscription-based chemical and pharmacological databases may yield information not available in the public domain.

Without foundational data on the in vitro activities of GV-196771A, any attempt to generate the requested technical guide would be purely speculative and would not meet the required standards of scientific accuracy and detail.

The Effect of GV-196771A on Neuronal Excitability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GV-196771A is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically acting at the glycine (B1666218) co-agonist binding site. By competitively inhibiting the binding of glycine, GV-196771A effectively reduces the activation of the NMDA receptor ion channel, a key player in excitatory neurotransmission. This mechanism of action leads to a decrease in neuronal excitability, which has significant implications for conditions characterized by neuronal hyperexcitability, such as neuropathic pain. This technical guide provides an in-depth overview of the core pharmacology of GV-196771A, including its effects on neuronal excitability, detailed experimental protocols, and a summary of key quantitative data.

Core Mechanism of Action: Antagonism of the NMDA Receptor Glycine Site

The NMDA receptor, a ligand-gated ion channel, is crucial for synaptic plasticity and excitatory signaling in the central nervous system. For the channel to open and allow the influx of Ca²⁺ ions, which triggers downstream signaling cascades, two conditions must be met: the binding of the primary agonist, glutamate, and the co-agonist, glycine. GV-196771A exerts its effect by competitively binding to the glycine site on the GluN1 subunit of the NMDA receptor, thereby preventing glycine from binding and stabilizing the closed state of the ion channel. This blockade of NMDA receptor activation leads to a reduction in neuronal depolarization and a decrease in overall neuronal excitability.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for GV-196771A.

Table 1: In Vitro Binding Affinity and Potency of GV-196771A

| Parameter | Species | Tissue/Cell Type | Value | Reference |

| pKi | Rat | Cerebral Cortex Membranes | 7.56 | [1] |

| pKB | Rat | Primary Cortical Neurons | 7.46 | [1] |

| pKB | Rat | Primary Spinal Neurons | 8.04 | [1] |

| pKB | Rat | Primary Hippocampal Neurons | 7.86 | [1] |

Table 2: In Vivo Efficacy of GV-196771A in Models of Neuropathic Pain and Morphine Tolerance

| Experimental Model | Species | Dosing Regimen | Effect | Reference |

| Chronic Constriction Injury (CCI) | Rat | 0.3-10 mg/kg, p.o. | Dose-dependent inhibition of mechanical allodynia | [2] |

| Formalin Test (Morphine Tolerance) | Mouse | 10 or 20 mg/kg, p.o. (with morphine) | Inhibition of morphine tolerance development | [2] |

| Wind-up in Spinal Cord | Rat (in vitro) | 10 µM | Depression of wind-up | [1] |

Detailed Experimental Protocols

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of GV-196771A for the glycine binding site on the NMDA receptor in rat cerebral cortex membranes.

Methodology:

-

Membrane Preparation:

-

Rat cerebral cortices are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.

-

The supernatant is collected and centrifuged at 40,000 x g for 30 minutes at 4°C.

-

The resulting pellet is washed and resuspended in fresh buffer. This process is repeated three times.

-

The final pellet is resuspended in buffer, and protein concentration is determined using a standard protein assay.

-

-

Binding Assay:

-

A competitive binding assay is performed using a radiolabeled ligand for the glycine site, such as [³H]-glycine or a specific antagonist radioligand.

-

Aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand and varying concentrations of GV-196771A in a 96-well plate.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled glycine (e.g., 1 mM).

-

The incubation is carried out at 4°C for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).

-

-

Data Analysis:

-

The binding reaction is terminated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

The concentration of GV-196771A that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

An In-depth Guide to the Pharmacological Profile of GV-196771A and Bradykinin B2 Receptor Antagonism

Executive Summary: This technical guide addresses the pharmacological profile of GV-196771A. Initial investigation reveals a critical clarification: published scientific literature consistently identifies GV-196771A as a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor at the glycine (B1666218) binding site, not as a bradykinin (B550075) B2 receptor antagonist or a metabolite of safotibant. Safotibant itself is characterized as a bradykinin B1 receptor antagonist.

To provide a comprehensive and accurate resource, this document is presented in two parts:

-

The Pharmacological Profile of GV-196771A as an NMDA Receptor Antagonist: This section details the known mechanism of action, binding affinities, and experimental protocols for the compound GV-196771A.

-

A Technical Guide to Bradykinin B2 Receptor Antagonism: As the core request centered on the pharmacology of a bradykinin B2 receptor antagonist, this section provides a detailed overview of the B2 receptor signaling pathway, standard experimental methodologies for characterizing B2 antagonists, and representative data presentation, fulfilling the technical requirements of the original query.

Part 1: Pharmacological Profile of GV-196771A (NMDA Receptor Antagonist)

GV-196771A, with the chemical name E-4,6-dichloro-3-(2-oxo-1-phenyl-pyrrolidin-3-ylidenemethyl)-1H-indole-2-carboxylic acid sodium salt, is a well-characterized competitive antagonist at the glycine co-agonist site of the NMDA receptor.[1][2] Its activity has been evaluated in models of neuropathic pain and morphine tolerance.[1]

Mechanism of Action

The NMDA receptor, a crucial component in synaptic plasticity and central sensitization, requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, for activation. GV-196771A exerts its inhibitory effect by competing with glycine for its binding site, thereby preventing the conformational change necessary for ion channel opening and subsequent calcium influx. This mechanism is central to its observed antihyperalgesic properties.[2]

Quantitative Pharmacological Data

The binding affinity and functional antagonism of GV-196771A have been quantified in several in vitro systems. The data below is summarized from studies using rat central nervous system preparations.

| Parameter | Value | Species | Preparation | Assay Type | Reference |

| pKi | 7.56 | Rat | Cerebral Cortex Membranes | [³H]-glycine Binding | [2] |

| Ki | ~28 nM | Rat | Cerebral Cortex Membranes | [³H]-glycine Binding | |

| pKB | 7.46 | Rat | Primary Cortical Neurons | Functional (NMDA antagonism) | [2] |

| pKB | 8.04 | Rat | Primary Spinal Neurons | Functional (NMDA antagonism) | [2] |

| pKB | 7.86 | Rat | Primary Hippocampal Neurons | Functional (NMDA antagonism) | [2] |

Experimental Protocols

1. Radioligand Binding Assay for NMDA Glycine Site Affinity

This protocol outlines the methodology used to determine the binding affinity (Ki) of GV-196771A for the strychnine-insensitive glycine site on the NMDA receptor complex.

-

Preparation of Membranes:

-

Rat cerebral cortices are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

The supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g) to pellet the crude membrane fraction.

-

The pellet is washed multiple times by resuspension and centrifugation to remove endogenous ligands. The final pellet is resuspended in the assay buffer.

-

-

Binding Assay:

-

The assay is conducted in tubes or 96-well plates, containing a final volume of 250-500 µL.

-

Each reaction contains: the membrane preparation, a fixed concentration of a radiolabeled glycine site ligand (e.g., [³H]-glycine or [³H]-MDL105,519), and varying concentrations of the test compound (GV-196771A).

-

Total Binding: Determined in the absence of any competing ligand.

-

Non-specific Binding: Determined in the presence of a saturating concentration of a known, unlabeled glycine site ligand (e.g., 1 mM glycine).

-

The mixture is incubated at a controlled temperature (e.g., 4°C) for a sufficient period to reach equilibrium.

-

-

Separation and Counting:

-

The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/B), which traps the membranes with bound radioligand.

-

Filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (concentration of GV-196771A that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualization of Mechanism

Caption: Mechanism of GV-196771A action at the NMDA receptor.

Part 2: A Technical Guide to Bradykinin B2 Receptor Antagonism

This section provides a technical overview of the pharmacology of bradykinin B2 receptor (B2R) antagonists, a class of drugs investigated for conditions like hereditary angioedema.[3] The B2R is a G-protein coupled receptor (GPCR) that is constitutively expressed in various tissues and mediates most of the acute physiological effects of bradykinin, including vasodilation, inflammation, and pain.[4]

Bradykinin B2 Receptor Signaling Pathway

The B2R primarily couples to the Gq/11 family of G-proteins.[5] Activation by its endogenous ligand, bradykinin, initiates a well-defined signaling cascade leading to various cellular responses. A B2R antagonist blocks this pathway at the receptor level.

Caption: Bradykinin B2 receptor signaling pathway via Gq/11 activation.

Experimental Protocols for B2R Antagonist Characterization

1. B2R Radioligand Binding Assay

This protocol is a standard method to determine the binding affinity (Ki) of a test compound for the B2R.

-

Materials:

-

Receptor Source: Membranes from cells stably expressing the human B2R (e.g., CHO-K1 or HEK293 cells) or from tissues with high B2R expression.

-

Radioligand: A high-affinity B2R ligand labeled with a radioisotope, typically [³H]-Bradykinin.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4, with protease inhibitors.

-

Non-specific Ligand: A high concentration of unlabeled bradykinin or a potent B2R antagonist like Icatibant (B549190).[3][6]

-

-

Procedure:

-

Incubate receptor membranes (10-50 µg protein) with a fixed concentration of [³H]-Bradykinin (typically at or near its Kd value).

-

Add a range of concentrations of the test antagonist.

-

Incubate the mixture for 60-90 minutes at a controlled temperature (e.g., 25°C) to allow binding to reach equilibrium.

-

Terminate the reaction by rapid vacuum filtration through PEI-presoaked glass fiber filters to separate bound from free radioligand.

-

Wash filters with ice-cold wash buffer.

-

Measure filter-retained radioactivity by liquid scintillation counting.

-

-

Data Analysis: Calculate the IC50 and convert to a Ki value using the Cheng-Prusoff equation, as described previously.

2. Functional Assay: Calcium Mobilization

This assay measures the ability of an antagonist to block bradykinin-induced intracellular calcium increase, providing a measure of functional potency (IC50 or pA2).

-

Materials:

-

Cell Line: A cell line endogenously or recombinantly expressing the B2R (e.g., HEK293-B2R).

-

Calcium-sensitive fluorescent dye: e.g., Fura-2 AM or Fluo-4 AM.

-

Agonist: Bradykinin.

-

-

Procedure:

-

Culture the cells in 96- or 384-well plates.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's protocol. This often involves a 30-60 minute incubation.

-

Wash the cells to remove excess extracellular dye.

-

Add varying concentrations of the test antagonist to the wells and incubate for a pre-determined time (e.g., 15-30 minutes).

-

Place the plate in a fluorescence plate reader (e.g., a FLIPR instrument).

-

Initiate the measurement of fluorescence intensity over time.

-

After establishing a stable baseline, inject a fixed concentration of bradykinin (typically an EC80 concentration) to stimulate the cells.

-

Record the peak fluorescence response, which corresponds to the increase in intracellular calcium.

-

-

Data Analysis:

-

The antagonist's effect is seen as a concentration-dependent inhibition of the bradykinin-induced calcium signal.

-

Plot the percentage of inhibition against the antagonist concentration and fit to a sigmoidal dose-response curve to determine the functional IC50.

-

For competitive antagonists, a Schild analysis can be performed by measuring agonist dose-response curves in the presence of different fixed concentrations of the antagonist. This yields a pA2 value, which is a measure of affinity derived from functional data.

-

Visualization of Experimental Workflow

Caption: Workflow for a competitive radioligand binding assay.

References

- 1. GV196771A, an NMDA receptor/glycine site antagonist, attenuates mechanical allodynia in neuropathic rats and reduces tolerance induced by morphine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. Icatibant , the bradykinin B2 receptor antagonist with target to the interconnected kinin systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Robust Bioassay of the Human Bradykinin B2 Receptor That Extends Molecular and Cellular Studies: The Isolated Umbilical Vein [mdpi.com]

- 5. Kinin-B2 receptor mediated neuroprotection after NMDA excitotoxicity is reversed in the presence of kinin-B1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The bradykinin B2 receptor antagonist icatibant (Hoe 140) blocks aminopeptidase N at micromolar concentrations: off-target alterations of signaling mediated by the bradykinin B1 and angiotensin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Glycine Site Antagonist GV-196771A: A Technical Overview of its Impact on Morphine Tolerance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of tolerance to the analgesic effects of morphine and other opioids remains a significant challenge in the long-term management of chronic pain. A key mechanism implicated in this phenomenon is the over-activation of the N-methyl-D-aspartate (NMDA) receptor system. This technical guide provides an in-depth analysis of GV-196771A, a potent and selective antagonist of the NMDA receptor at the glycine (B1666218) co-agonist site, and its role in mitigating morphine tolerance. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows. While the full text of the primary study by Di Fabio et al. (2001) was not accessible for a comprehensive data extraction, this guide synthesizes the critical findings from its abstract and other relevant literature to provide a thorough overview for research and development purposes.

Introduction to GV-196771A

GV-196771A is a potent antagonist of the NMDA receptor, acting at the glycine modulatory site.[1] It has demonstrated significant anti-hyperalgesic activity in preclinical models.[1] The compound's ability to attenuate the development of tolerance to morphine's analgesic effects positions it as a compound of interest for combination therapies in pain management.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings related to GV-196771A's interaction with the NMDA receptor and its effect on morphine tolerance, based on available data.

Table 1: In Vitro Receptor Binding and Antagonist Activity of GV-196771A

| Parameter | Species | Tissue/Cell Type | Value | Reference |

| pKi (NMDA Glycine Site) | Rat | Cerebral Cortex Membranes | 7.56 | [2] |

Table 2: Attenuation of Morphine Tolerance by GV-196771A in the Mouse Formalin Test

| Treatment Group | GV-196771A Dose (p.o.) | Morphine Dose (i.p.) | Duration | Effect on Morphine Tolerance | Reference |

| 1 | 10 mg/kg | 10 mg/kg | 8 days | Inhibition of tolerance development in early and late phases | [1] |

| 2 | 20 mg/kg | 10 mg/kg | 8 days | Inhibition of tolerance development in early and late phases | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of GV-196771A and morphine tolerance. These protocols are based on established procedures in the field, as the specific, detailed protocols from the primary study on GV-196771A were not available.

Induction of Morphine Tolerance and the Formalin Test in Mice